molecular formula C13H8ClFN4O B4254463 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine

4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine

Cat. No. B4254463
M. Wt: 290.68 g/mol
InChI Key: YYNPKIPHOXCWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In animal models, it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine in lab experiments is its potential as a novel anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood and further research is needed to determine its safety and efficacy.

Future Directions

For research on 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine include:
1. Further studies on its mechanism of action to better understand its anti-tumor and anti-inflammatory effects.
2. Studies on its safety and efficacy in animal models.
3. Development of new analogs with improved potency and selectivity.
4. Studies on its potential as a combination therapy with other anti-cancer and anti-inflammatory agents.
5. Studies on its potential as a diagnostic tool for cancer.
In conclusion, 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is a promising chemical compound that has shown potential in scientific research applications. Its anti-tumor and anti-inflammatory effects make it a potential candidate for further research and development. However, further studies are needed to determine its safety and efficacy.

Scientific Research Applications

4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine has been studied for its potential as an anti-tumor agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-pyridazin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O/c14-10-2-1-3-11(15)9(10)6-12-18-13(20-19-12)8-4-5-16-17-7-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNPKIPHOXCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NOC(=N2)C3=CN=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Reactant of Route 3
Reactant of Route 3
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Reactant of Route 4
Reactant of Route 4
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Reactant of Route 5
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Reactant of Route 6
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.